

Introduction: Acknowledging Utility and Managing Risk

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2-Chloro-4-methylquinazoline**

Cat. No.: **B1368962**

[Get Quote](#)

2-Chloro-4-methylquinazoline is a heterocyclic organic compound that serves as a pivotal intermediate in the landscape of modern drug discovery and development.[1] Its quinazoline core is a privileged scaffold found in numerous approved therapeutic agents, particularly in oncology, where it forms the backbone of several tyrosine kinase inhibitors. The strategic placement of the chloro and methyl groups makes it a versatile building block for synthesizing complex molecular architectures, enabling researchers to create novel compounds with potential anti-cancer and antiviral properties.[1][2]

However, the same chemical reactivity that makes this compound valuable also necessitates a rigorous and well-understood safety protocol. As a Senior Application Scientist, the imperative is not merely to use such a reagent but to master its handling, ensuring that its potential for innovation is never overshadowed by unmanaged risk. This guide provides a comprehensive framework for the safe handling, storage, and disposal of **2-Chloro-4-methylquinazoline**, grounded in an understanding of its chemical nature. It is designed for the trained researcher who appreciates that safety is an integral component of scientific excellence.

Section 1: Compound Identification and Physicochemical Properties

A precise understanding of a compound's physical and chemical properties is the foundation of its safe handling. These characteristics dictate its behavior under various laboratory conditions and inform the selection of appropriate storage and handling protocols.

Property	Value	Source
Chemical Name	2-Chloro-4-methylquinazoline	[3]
CAS Number	6141-14-6	[3] [4]
Molecular Formula	C ₉ H ₇ ClN ₂	[3]
Molecular Weight	178.62 g/mol	[3]
Appearance	Colorless to slightly yellow solid/powder	[1]
Melting Point	Approx. 120-124°C	[1]
Solubility	Soluble in ethanol, dimethyl sulfoxide (DMSO), and chloroform	[1]

Section 2: Hazard Identification and Toxicological Profile

2-Chloro-4-methylquinazoline is classified as a hazardous substance. The primary risks are associated with irritation and acute toxicity upon ingestion. The following GHS classifications provide a clear, standardized summary of its potential health effects.

Hazard Class	Category	Hazard Statement
Acute Toxicity, Oral	Category 4	H302: Harmful if swallowed
Skin Irritation	Category 2	H315: Causes skin irritation
Serious Eye Irritation	Category 2	H319: Causes serious eye irritation
Specific Target Organ Toxicity	Category 3	H335: May cause respiratory irritation

Source:[\[4\]](#)

The toxicological profile suggests that the primary routes of occupational exposure are inhalation of the powder, skin/eye contact, and accidental ingestion.[4] The irritant properties are likely due to the reactivity of the chlorinated quinazoline ring system with biological macromolecules upon contact. Inhalation can lead to irritation of the respiratory tract, while skin contact may result in redness and discomfort.[4][5] The "Harmful if swallowed" classification underscores the need to prevent any oral intake, a core principle of laboratory hygiene.[4]

Section 3: Engineering Controls and Personal Protective Equipment (PPE)

The hierarchy of controls prioritizes engineering solutions to minimize hazard exposure. PPE serves as the final, critical barrier between the researcher and the chemical.

Primary Engineering Controls

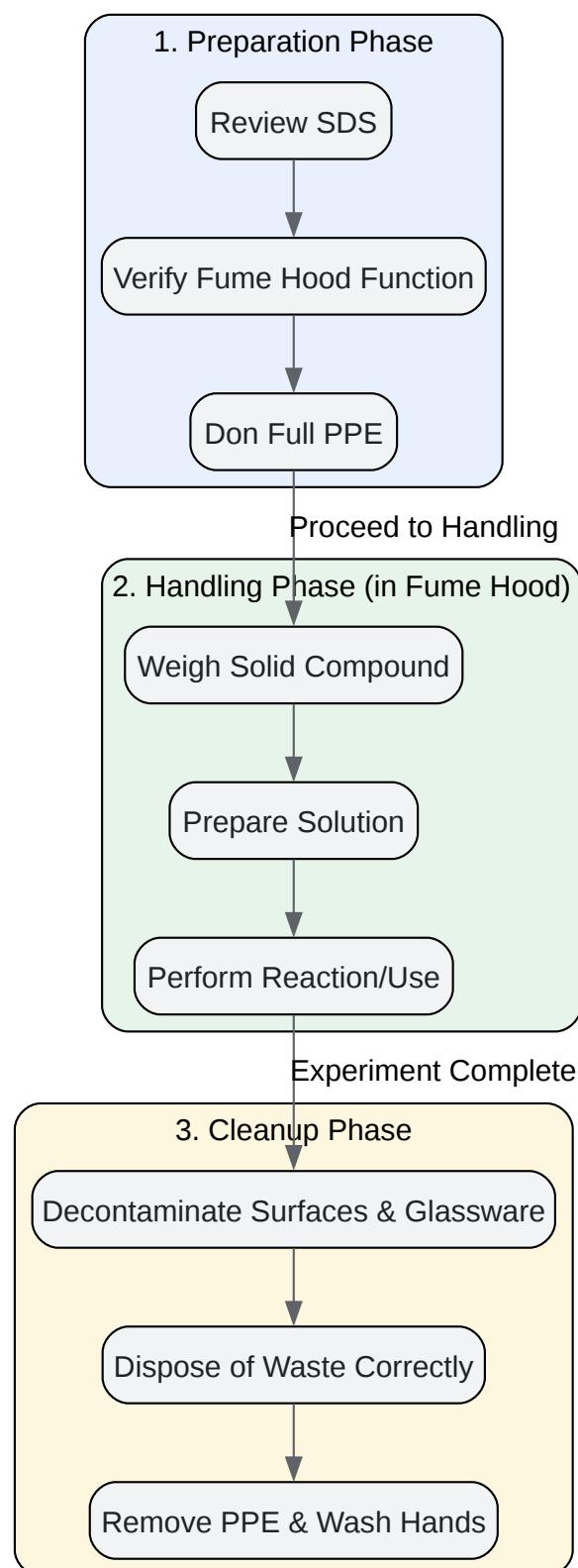
- Chemical Fume Hood: All manipulations of **2-Chloro-4-methylquinazoline**, especially handling of the solid powder, must be performed inside a certified chemical fume hood. This is non-negotiable. The causality is clear: the fume hood contains airborne particulates and vapors, preventing inhalation, which is a primary exposure route.[1][4]
- Ventilation: The laboratory should be well-ventilated to ensure low background levels of any potential contaminants.[5]
- Safety Infrastructure: A certified safety shower and eyewash station must be readily accessible within the immediate work area. Their location should be unobstructed and clearly marked.

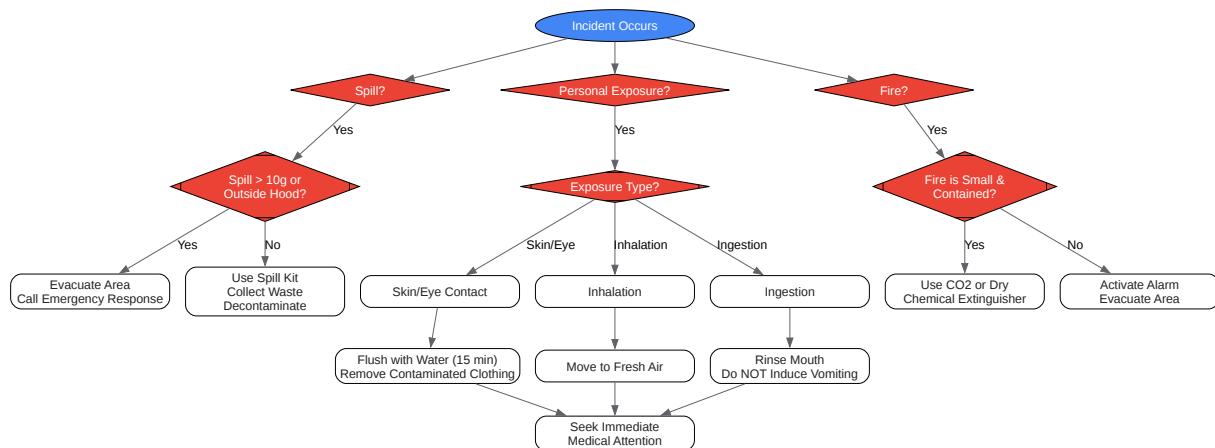
Personal Protective Equipment (PPE)

The selection of PPE is not a matter of preference but a requirement based on a risk assessment of the compound's hazards.

- Eye Protection: Chemical safety goggles are mandatory to provide a full seal around the eyes, protecting against both splashes and airborne powder. Standard safety glasses are insufficient.[1]

- Hand Protection: Nitrile gloves are required. Always inspect gloves for tears or punctures before use. After handling is complete, remove gloves using the proper technique to avoid contaminating your skin and wash hands thoroughly with soap and water.[1][4]
- Body Protection: A flame-resistant lab coat must be worn and fully fastened. Ensure the material is appropriate for the solvents being used in the procedure.
- Respiratory Protection: While working in a fume hood should preclude the need for a respirator, one may be required for large-scale operations or spill cleanup. In such cases, a NIOSH-approved respirator with the appropriate cartridge should be used as determined by your institution's safety officer.


Section 4: Standard Operating Procedures for Safe Handling


A self-validating protocol is one where the steps inherently promote safety and awareness. The core principle guiding all handling is ALARA (As Low As Reasonably Achievable) exposure.

Step-by-Step Handling Protocol

- Pre-Experiment Checklist:
 - Confirm you have read and understood the Safety Data Sheet (SDS) for **2-Chloro-4-methylquinazoline**.[6]
 - Verify the chemical fume hood is operational and has a current certification.
 - Don all required PPE (goggles, gloves, lab coat).
 - Assemble all necessary glassware, reagents, and equipment within the fume hood to minimize movement in and out of the containment area.
- Weighing and Transfer (Solid):
 - Perform all weighing of the solid compound inside the fume hood to contain any dust.[7]

- Use a spatula to carefully transfer the powder. Avoid creating airborne dust by handling it gently.
- Close the primary container immediately after dispensing.
- Solution Preparation and Use:
 - Add solvents slowly to the solid to avoid splashing.
 - Keep all containers capped or covered when not in active use (e.g., during reactions or while stirring).
- Post-Handling and Decontamination:
 - Carefully decontaminate all surfaces, glassware, and equipment that came into contact with the chemical, using an appropriate solvent and cleaning agent as determined by your lab's procedures.
 - Dispose of all contaminated disposable materials (e.g., weighing paper, gloves) in the designated solid hazardous waste container.
 - Wash hands thoroughly with soap and water after removing gloves.[\[4\]](#)

[Click to download full resolution via product page](#)

Caption: A decision tree for responding to emergencies involving 2-Chloro-4-methylquinazoline.

Section 7: Waste Disposal

Chemical waste management is a critical component of laboratory safety and environmental responsibility.

- Waste Segregation: All waste contaminated with **2-Chloro-4-methylquinazoline**, including excess solid, reaction mixtures, contaminated solvents, and disposable materials, must be collected in a dedicated, properly labeled hazardous waste container. [\[1\]](#)[\[7\]](#)* Container Management: Waste containers should be kept closed except when adding waste. They must be stored in a designated satellite accumulation area within the lab.
- Regulatory Compliance: Disposal must be carried out through your institution's environmental health and safety office and in strict accordance with all local, state, and federal regulations. [\[1\]](#)Never dispose of this chemical down the drain or in the regular trash.

Conclusion

2-Chloro-4-methylquinazoline is a valuable reagent that enables significant advances in medicinal chemistry. Its utility is intrinsically linked to its reactivity, which demands respect and careful management. By adhering to the principles and protocols outlined in this guide—prioritizing engineering controls, consistently using appropriate PPE, following established handling procedures, and being prepared for emergencies—researchers can confidently and safely leverage this compound's potential. Scientific integrity requires not only precision in our results but also an unwavering commitment to the safety of ourselves, our colleagues, and our environment.

References

- AK Scientific, Inc. 2-(Chloromethyl)-4-methylquinazoline Safety Data Sheet.
- NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Properties and Synthesis Pathways of 2-Chloromethyl-4-Methylquinazoline.
- Guidechem. 2-(chloromethyl)-4-methylquinazoline 109113-72-6 wiki.
- Muby Chemicals. 2-(Chloromethyl)-4-methylquinazoline Manufacturers, SDS.
- ChemBK. Quinazoline, 2-chloro-4-methyl-.
- ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - **2-Chloro-4-methylquinazoline**.
- ChemicalBook. 2-(chloromethyl)-4-methylquinazoline CAS#: 109113-72-6.

- Apollo Scientific. 2-(Chloromethyl)-4-methylquinazoline Safety Data Sheet.
- TCI Chemicals. SAFETY DATA SHEET - 2-(Chloromethyl)-4-methylquinazoline.
- ECHEMI. 2-(Chloromethyl)-4-methylquinazoline SDS, 109113-72-6 Safety Data Sheets.
- PubChem. 2-(Chloromethyl)-4-methylquinazoline | C10H9CIN2 | CID 241518.
- PubChem. **2-Chloro-4-methylquinazoline** | C9H7CIN2 | CID 15269580.
- Bulat Pharmaceutical. Why Quinazoline, 2-(Chloromethyl)-4-Methyl- Matters in API Manufacturing.
- NINGBO INNO PHARMCHEM CO.,LTD. The Role of 2-Chloromethyl-4-Methylquinazoline in Advancing Cancer Therapies.
- MDPI. A General Synthetic Procedure for 2-chloromethyl-4(3H)-quinazolinone Derivatives and Their Utilization in the Preparation of Novel Anticancer Agents with 4-Anilinoquinazoline Scaffolds.
- Chem-Impex. 4-methylquinazoline - 2-(Chloromethyl).
- ChemicalBook. 2-(chloromethyl)-4-methylquinazoline synthesis.
- Merck Millipore. SAFETY DATA SHEET.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. chembk.com [chembk.com]
- 2. bulatpharmaceutical.com [bulatpharmaceutical.com]

- 3. 2-Chloro-4-methylquinazoline | C9H7CIN2 | CID 15269580 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. 2-(Chloromethyl)-4-methylquinazoline Manufacturers, SDS [mubychem.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. echemi.com [echemi.com]
- To cite this document: BenchChem. [Introduction: Acknowledging Utility and Managing Risk]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1368962#safety-and-handling-of-2-chloro-4-methylquinazoline]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com